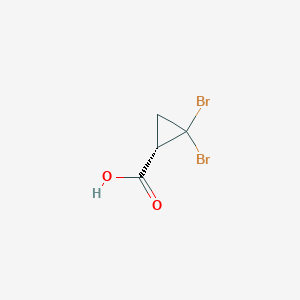
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of two bromine atoms and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-Dibromocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of dibromoalkanes with carboxylic acid derivatives under specific conditions. For instance, the cyclopropanation can be achieved using diazo compounds, ylides, or carbene intermediates . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different functional groups.
Addition Reactions: The cyclopropane ring can participate in addition reactions, especially under acidic or basic conditions
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction can lead to the formation of ketones, alcohols, or other carboxylic acid derivatives.
科学的研究の応用
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme mechanisms and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which (1S)-2,2-Dibromocyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine atoms and the strained cyclopropane ring can influence the reactivity and binding affinity of the compound. These interactions can modulate biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
2-Bromocyclopropane-1-carboxylic acid: Lacks the second bromine atom, leading to different reactivity and applications.
Cyclopropane-1-carboxylic acid: Without bromine atoms, it exhibits different chemical properties and uses.
2,2-Dichlorocyclopropane-1-carboxylic acid: Similar structure but with chlorine atoms instead of bromine, affecting its chemical behavior
Uniqueness
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. The strained cyclopropane ring adds to its distinctiveness, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C4H4Br2O2 |
|---|---|
分子量 |
243.88 g/mol |
IUPAC名 |
(1S)-2,2-dibromocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H4Br2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m0/s1 |
InChIキー |
ZZQWHIVRLNQEDZ-REOHCLBHSA-N |
異性体SMILES |
C1[C@H](C1(Br)Br)C(=O)O |
正規SMILES |
C1C(C1(Br)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)
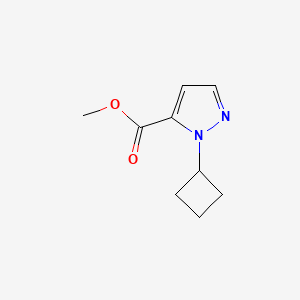

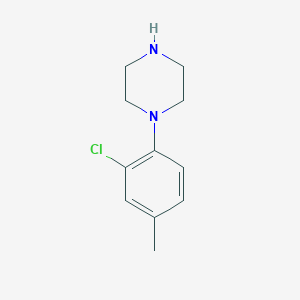
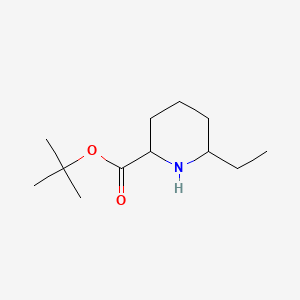
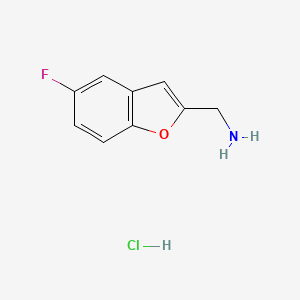
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
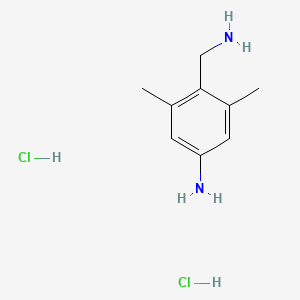
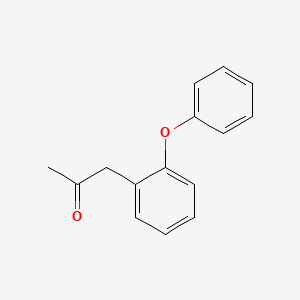
![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
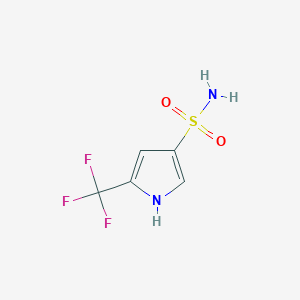
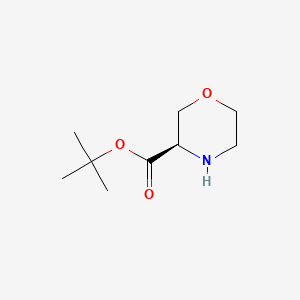
![2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine](/img/structure/B13518487.png)
